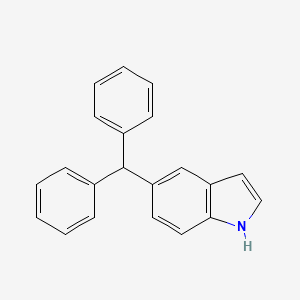

5-(Diphenylmethyl)-1H-indole

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H17N |

|---|---|

Peso molecular |

283.4 g/mol |

Nombre IUPAC |

5-benzhydryl-1H-indole |

InChI |

InChI=1S/C21H17N/c1-3-7-16(8-4-1)21(17-9-5-2-6-10-17)19-11-12-20-18(15-19)13-14-22-20/h1-15,21-22H |

Clave InChI |

RURBBCARGCGHGM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC4=C(C=C3)NC=C4 |

Origen del producto |

United States |

Synthetic Methodologies and Strategic Route Development for 5 Diphenylmethyl 1h Indole and Its Derivatives

Established Indole (B1671886) Synthesis Protocols Applicable to 5-Substituted Systems

Classic indole syntheses, while foundational, often require specific adaptations to efficiently accommodate substitution patterns on the benzene (B151609) ring, such as at the C-5 position.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and a suitable aldehyde or ketone. wikipedia.orgbyjus.com

To synthesize a 5-substituted indole, the corresponding p-substituted phenylhydrazine is required. For the conceptual synthesis of 5-(Diphenylmethyl)-1H-indole, the key starting material would be (4-(diphenylmethyl)phenyl)hydrazine. This hydrazine (B178648) would then be reacted with a suitable carbonyl compound, such as acetaldehyde (B116499) or pyruvic acid, under acidic conditions to promote the characteristic tsijournals.comtsijournals.com-sigmatropic rearrangement and subsequent cyclization to form the indole ring. wikipedia.org

A significant challenge in the Fischer synthesis can be the formation of regioisomers when using unsymmetrical ketones. byjus.com However, for a simple 5-substituted indole without substitution at C-2 or C-3, using acetaldehyde or a derivative that leads to an unsubstituted 2,3-bond after reaction is a common strategy.

The Leimgruber-Batcho indole synthesis offers a popular and high-yielding alternative to the Fischer method, particularly as many of the required ortho-nitrotoluene starting materials are commercially available or readily synthesized. wikipedia.org The synthesis proceeds in two main steps: the formation of a β-dialkylamino-2-nitrostyrene (an enamine) from an o-nitrotoluene, followed by a reductive cyclization to form the indole. wikipedia.orgclockss.org

For a 5-substituted indole, the synthesis would commence with a 4-substituted-2-nitrotoluene. In the context of 5-(diphenylmethyl)-1H-indole, the starting material would be 1-(diphenylmethyl)-4-methyl-2-nitrobenzene. The first step involves condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of an amine like pyrrolidine, to form the reactive enamine intermediate. wikipedia.orgclockss.org

The subsequent reductive cyclization of the nitro group is a key step and can be achieved using a variety of reducing agents. wikipedia.org Common methods include catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or chemical reduction with reagents such as stannous chloride, sodium hydrosulfite, or iron in acetic acid. wikipedia.orgresearchgate.net The choice of reducing agent can be critical for the compatibility with other functional groups in the molecule. This method is advantageous due to its typically high yields and mild reaction conditions. wikipedia.org

| Parameter | Description |

| Starting Material | 4-Substituted-2-nitrotoluene |

| Key Intermediate | β-Dialkylamino-2-nitrostyrene (enamine) |

| Reagents for Enamine Formation | N,N-Dimethylformamide dimethyl acetal (DMFDMA), Pyrrolidine |

| Reductive Cyclization Methods | Catalytic Hydrogenation (Raney Ni, Pd/C), Chemical Reduction (SnCl₂, Na₂S₂O₄, Fe/AcOH) |

The Reissert indole synthesis provides another route to substituted indoles, starting from an o-nitrotoluene and diethyl oxalate. wikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then subjected to a reductive cyclization, typically using zinc in acetic acid, to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated if the unsubstituted indole is desired. wikipedia.org

To prepare a 5-substituted indole, a 4-substituted o-nitrotoluene is the required precursor. The condensation is base-catalyzed, with potassium ethoxide often giving better results than sodium ethoxide. wikipedia.org A significant modern advancement in this methodology is the use of continuous-flow hydrogenation for the reductive cyclization step. akjournals.com This technique allows for safer handling of hydrogen and catalysts, shorter reaction times, and easier scalability. akjournals.com For example, using a palladium on carbon catalyst in a flow reactor can efficiently convert the ethyl o-nitrophenylpyruvate intermediate to the corresponding indole-2-carboxylic acid ester. akjournals.com

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles. bhu.ac.inwikipedia.org The classic conditions, often employing sodium or potassium alkoxides at 200-400 °C, are harsh and limit the synthesis to simple indoles without sensitive functional groups. bhu.ac.inwikipedia.org

For the synthesis of a 5-substituted indole, an N-(4-substituted-2-methylphenyl)amide would be the starting material. A major advancement in this method involves the use of organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at much lower temperatures (-20 to 25 °C), a modification known as the Madelung-Houlihan variation. wikipedia.org This allows for the presence of more sensitive functional groups. The efficiency of the reaction can be influenced by substituents on the aromatic ring; electron-donating groups tend to give higher yields. wikipedia.org Recently, copper-catalyzed amidation/condensation strategies have been developed as a newer, milder Madelung-type indole synthesis. clockss.org

The Nenitzescu indole synthesis is a specific method for preparing 5-hydroxyindole (B134679) derivatives. wikipedia.orgresearchgate.net It involves the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com The reaction proceeds via a Michael addition followed by a nucleophilic attack and elimination to form the 5-hydroxyindole ring system. wikipedia.org

While not directly applicable to the synthesis of 5-(diphenylmethyl)-1H-indole, it is a crucial method for accessing 5-hydroxyindoles, which can then potentially be functionalized further. The reaction conditions can be tuned by the choice of solvent, with polar solvents generally favoring the reaction. wikipedia.org The initial discovery by Costin Nenițescu in 1929 laid the groundwork for the synthesis of a class of compounds that are precursors to important biological molecules. wikipedia.org

| Synthesis Method | Key Starting Materials | Key Features/Advantages |

| Fischer Indole Synthesis | Substituted phenylhydrazine, Aldehyde/Ketone | Widely applicable, many available starting materials. wikipedia.orgbyjus.com |

| Leimgruber-Batcho Synthesis | Substituted o-nitrotoluene, DMFDMA | High yields, mild conditions, popular alternative. wikipedia.org |

| Reissert Indole Synthesis | Substituted o-nitrotoluene, Diethyl oxalate | Forms indole-2-carboxylic acids, amenable to flow chemistry. wikipedia.orgakjournals.com |

| Madelung Indole Synthesis | N-(substituted-2-methylphenyl)amide | Modern variations allow for milder conditions. wikipedia.org |

| Nenitzescu Indole Synthesis | Benzoquinone, β-aminocrotonic ester | Specific for the synthesis of 5-hydroxyindoles. wikipedia.orgresearchgate.net |

Palladium-Catalyzed Cyclization and Coupling Reactions for Indole Formation

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds, including indoles. mdpi.com These methods often offer high efficiency, functional group tolerance, and novel pathways for ring construction. mdpi.comnih.gov

Palladium-catalyzed reactions can be employed for the intramolecular cyclization of suitably functionalized anilines to form the indole ring. For instance, the cyclization of N-(2-allylphenyl)benzamides can be catalyzed by a Pd(II) species to yield substituted indoles. nih.gov This process involves an initial coordination of the palladium to the olefin, followed by an amidopalladation, β-hydride elimination, and subsequent isomerization to form the aromatic indole. nih.gov

Another powerful palladium-catalyzed approach is the Larock indole synthesis, which involves the reaction of an N-substituted-2-haloaniline with an alkyne. While not explicitly detailed in the outline, it represents a significant class of palladium-catalyzed indole syntheses.

More directly applicable to the formation of 5-substituted indoles are palladium-catalyzed C-H functionalization reactions. For example, the palladium/norbornene-cocatalyzed alkylation of the indole C-H bond adjacent to the nitrogen has been demonstrated, providing a route to 2-alkylindoles. organic-chemistry.org While this example focuses on C-2, similar strategies can be envisioned for the functionalization of other positions on the indole core, or for the construction of the ring itself from pre-functionalized precursors. The development of these catalytic systems continues to be an active area of research, providing increasingly sophisticated tools for the synthesis of complex indole derivatives. beilstein-journals.orgunimi.it

C-H Activation and Direct Arylation Strategies

Direct C-H activation and arylation have emerged as powerful, atom-economical alternatives to traditional cross-coupling reactions, which typically require pre-functionalized starting materials. rsc.org For the synthesis of 5-aryl indoles, transition-metal-catalyzed C-H functionalization is a prominent strategy. Palladium, rhodium, and ruthenium catalysts have been extensively studied for the direct arylation of the indole nucleus. bohrium.comrsc.org

The direct C-H functionalization at the C5 position of an indole can be achieved using a suitable directing group to guide the metal catalyst. However, for indoles lacking a directing group, regioselectivity can be a challenge. In the context of synthesizing 5-(Diphenylmethyl)-1H-indole, a plausible strategy would involve the direct C5-benzhydrylation of indole. This could potentially be achieved through a Friedel-Crafts-type reaction under acidic conditions or, more elegantly, via a metal-catalyzed C-H insertion reaction. For instance, molecular iodine has been shown to catalyze the C3-benzylation of indoles with benzylic alcohols, a principle that could potentially be adapted for C5 functionalization with diphenylmethanol (B121723). nih.gov

Recent advancements have also showcased metal-free direct arylations of indoles using diaryliodonium salts, which could, in principle, be applied to introduce the diphenylmethyl group. rsc.org

Table 1: Catalyst Systems for Direct Arylation of Indoles

| Catalyst System | Arylating Agent | Position | Reference |

|---|---|---|---|

| Palladium(II) Acetate | Aryl Halides | C2/C3 | bohrium.com |

| [RuCl₂(p-cymene)]₂ | Anilines/Alkynes | C2/C3 | rsc.org |

| Copper(I) Iodide | Diaryliodonium Salts | C2/C3 | rsc.org |

Intramolecular Cyclization Pathways

Intramolecular cyclization is a fundamental strategy for constructing the indole ring. The Fischer indole synthesis is a classic and widely used method, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. brieflands.comrsc.org To synthesize 5-(Diphenylmethyl)-1H-indole via this route, one would require 4-(diphenylmethyl)phenylhydrazine as a key precursor.

Modern variations of intramolecular cyclization often employ transition metal catalysts. For example, palladium-catalyzed intramolecular cyclization of 2-alkynylanilines is a versatile method for preparing a wide range of substituted indoles. rsc.orgbenthamdirect.com In this approach, a 2-alkynyl-4-(diphenylmethyl)aniline derivative would undergo cyclization to yield the target molecule. These reactions can proceed via various mechanisms, including aminopalladation followed by reductive elimination. rsc.org

Another powerful intramolecular approach is the palladium-catalyzed C-N bond formation/intramolecular cross-dehydrogenative coupling, which can furnish multisubstituted indoles in a one-pot process. rsc.org

Silver-Catalyzed Indole Synthesis Approaches

Silver catalysis has gained traction in organic synthesis due to its unique reactivity and often milder reaction conditions. acs.org While direct silver-catalyzed synthesis of the complete 5-(diphenylmethyl)-1H-indole is not prominently documented, silver catalysts are known to promote specific transformations on the indole ring that are relevant to its derivatization. For instance, silver(I) has been used to catalyze the direct selanylation of indoles with high regioselectivity for the C3 position. mdpi.com

More pertinent to the functionalization of the indole core are silver-catalyzed C-H amination reactions. nih.gov The choice of ligand on the silver catalyst can control the regioselectivity of the C-H functionalization, offering a potential pathway to introduce functionalities at the C5 position. nih.gov While direct C-C bond formation with a benzhydryl group using a silver catalyst is less common, the principles of silver-catalyzed C-H functionalization suggest it as a potential area for future development.

Stereoselective Synthesis of 5-(Diphenylmethyl)-1H-indole Derivatives

The creation of chiral indole derivatives is of great importance in drug discovery. The stereoselective synthesis of derivatives of 5-(Diphenylmethyl)-1H-indole would likely involve the asymmetric functionalization of the indole core, particularly at the C3 position, or the enantioselective construction of the indole ring itself.

Catalytic asymmetric Friedel-Crafts reactions are a powerful tool for introducing substituents at the C3 position of indoles with high enantioselectivity. bohrium.comnih.gov Chiral phosphoric acids and chiral metal complexes (e.g., with palladium, copper, or iridium) are effective catalysts for these transformations. rsc.orgbenthamdirect.comnih.gov For a 5-(diphenylmethyl)-1H-indole substrate, an asymmetric Friedel-Crafts reaction with a suitable electrophile could generate a chiral center at C3. Studies have shown that C5-substituted indoles are often well-tolerated in these reactions, providing products with high yields and enantioselectivities. nih.govacs.org

Iridium-catalyzed asymmetric allylic substitution at the C5 position of indolines, followed by oxidation, has been reported as a method to access chiral C5-allylindoles, demonstrating a pathway for enantioselective functionalization at the C5 position. semanticscholar.org

Table 2: Chiral Catalysts for Asymmetric Functionalization of Indoles

| Catalyst Type | Reaction Type | Position of Functionalization | Reference |

|---|---|---|---|

| Chiral Phosphoric Acids | Friedel-Crafts/Michael Addition | C3, N1 | benthamdirect.comnih.gov |

| Chiral Pd Complexes | Allylation/Cacchi Reaction | C3 | acs.orgacs.org |

| Chiral Cu Complexes | C-H Insertion | C2/C3 | rsc.org |

Functionalization of Precursors for 5-(Diphenylmethyl)-1H-indole Synthesis

The synthesis of 5-(Diphenylmethyl)-1H-indole can be strategically accomplished by first preparing a functionalized precursor containing the diphenylmethyl moiety, followed by the construction of the indole ring.

A key precursor for a Fischer indole synthesis would be 4-(diphenylmethyl)phenylhydrazine. This can be synthesized from 4-aminodiphenylmethane. Another important class of precursors are 2-alkynyl-4-(diphenylmethyl)anilines for palladium-catalyzed cyclizations. These can be prepared by Sonogashira coupling of a protected 4-(diphenylmethyl)-2-iodoaniline with a suitable terminal alkyne.

The introduction of the diphenylmethyl group onto an aromatic ring can be achieved through classical Friedel-Crafts alkylation of aniline (B41778) or a protected aniline derivative with diphenylmethanol or a benzhydryl halide. The conditions for such reactions would need to be carefully optimized to control regioselectivity and avoid over-alkylation.

Total Synthesis Strategies Incorporating the 5-(Diphenylmethyl)-1H-indole Moiety

The 5-(diphenylmethyl)-1H-indole moiety is a significant structural feature, and its incorporation into more complex molecules is a testament to the versatility of indole chemistry. While no prominent natural products containing this exact substructure are widely reported, the strategies for the total synthesis of complex indole alkaloids can be adapted. rsc.orgsioc-journal.cn

In a hypothetical total synthesis of a complex target containing the 5-(diphenylmethyl)-1H-indole unit, the benzhydryl group could be introduced at an early stage onto a suitable aromatic precursor. For example, in a strategy targeting a complex indole alkaloid, a functionalized 4-(diphenylmethyl)aniline could serve as a key building block. This precursor could then be elaborated through multi-step sequences involving, for instance, a Fischer indole synthesis, Bischler-Möhlau indole synthesis, or a palladium-catalyzed cyclization to form the indole core late in the synthesis. rsc.orgsioc-journal.cn

Alternatively, a pre-formed indole ring could be functionalized at the C5 position. This might involve a directed ortho-metalation if a suitable directing group is present at the N1 or C4 position, followed by quenching with a benzhydryl electrophile. The total synthesis of molecules like (-)-esermethole (B1210345) has demonstrated the power of enantioselective C3 allylation of a 3-substituted indole, a strategy that could be applied to a 5-benzhydryl-substituted indole for building further complexity. acs.org

Mechanistic Organic Chemistry: Elucidation of Reaction Pathways Involving 5 Diphenylmethyl 1h Indole

Mechanistic Studies of Indole (B1671886) Ring Formation with 5-Substitution

The synthesis of the indole nucleus, particularly with substituents on the benzene (B151609) ring, can be achieved through various strategic pathways. The mechanism of ring formation is highly dependent on the chosen synthetic route and the nature of the precursors. For a molecule such as 5-(diphenylmethyl)-1H-indole, the diphenylmethyl group would be incorporated into the starting material prior to the cyclization that forms the indole's pyrrole (B145914) ring.

Electrocyclic reactions, a class of pericyclic reactions, offer a powerful method for constructing the indole core. A notable example involves the 6π-electrocyclic ring closure of trienecarbamates. nih.govnih.gov In this approach, a suitably configured acyclic triene, electronically activated for reaction, undergoes a thermally or photochemically induced cyclization to form a cyclohexadiene intermediate. nih.gov This intermediate can then be easily oxidized, often in the same pot, to form a protected aniline (B41778) derivative, which serves as a precursor for the final cyclization to the indole ring. nih.govnih.gov The regiochemistry, including substitution at the 5-position, is precisely controlled by the structure of the initial acyclic precursor.

Tautomerism is a fundamental concept in many classical indole syntheses. The Fischer indole synthesis, for instance, relies on the isomerization of a phenylhydrazone to its corresponding ene-hydrazine tautomer. wikipedia.org Following protonation, this intermediate undergoes a luc.eduluc.edu-sigmatropic rearrangement to generate a di-imine, which subsequently cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org The stability of various indole tautomers has been studied, with the N1-H tautomer being the most stable ground-state form. researchgate.netnih.gov Keto-enol tautomerism also plays a role in related synthetic transformations and the reactivity of indole precursors. acs.orgacs.org

Key Steps in Fischer Indole Synthesis

| Step | Description | Intermediate |

|---|---|---|

| 1 | Formation of Phenylhydrazone | Phenylhydrazone |

| 2 | Tautomerization | Ene-hydrazine |

| 3 | luc.eduluc.edu-Sigmatropic Rearrangement | Di-imine |

Reductive cyclization represents a common and effective strategy for synthesizing indoles from ortho-substituted nitroarenes. The Leimgruber-Batcho indole synthesis is a prime example of this pathway and is suitable for preparing a wide variety of substituted indoles. nih.gov To synthesize a 5-substituted indole, the process would begin with a 2,4-disubstituted nitrobenzene.

For 5-(diphenylmethyl)-1H-indole, the synthesis would commence with 4-(diphenylmethyl)-1-methyl-2-nitrobenzene. The key steps are:

Condensation: The nitro-aromatic precursor reacts with an appropriate reagent, such as N,N-dimethylformamide dimethyl acetal (B89532), to form a β-nitro-enamine intermediate.

Reduction and Cyclization: The nitro group of the enamine is then reduced, typically using catalytic hydrogenation (e.g., with Pd/C) or other reducing agents. organic-chemistry.org The resulting amino group spontaneously undergoes nucleophilic attack on the enamine's β-carbon, leading to the cyclization and elimination of a secondary amine (e.g., dimethylamine) to form the indole ring. nih.gov

This method is highly versatile and tolerates a wide range of functional groups on the benzene ring. nih.govnih.gov

Reaction Mechanisms for Functionalization of 5-(Diphenylmethyl)-1H-indole

The indole ring is an electron-rich aromatic system, and its reactivity is dominated by the pyrrole moiety. bhu.ac.in The diphenylmethyl substituent at the C5 position is electronically distant from the reactive centers of the pyrrole ring and thus exerts minimal electronic influence, though its steric bulk may play a role in certain transformations.

Electrophilic aromatic substitution (EAS) is the characteristic reaction of indoles. researchgate.net Due to the high electron density of the pyrrole ring, which is contributed by the nitrogen lone pair, indoles are significantly more reactive towards electrophiles than benzene. quora.comnih.gov

The mechanism proceeds via a two-step addition-elimination pathway:

Attack by the π-system: The π-electrons of the indole ring attack an electrophile (E⁺). This attack occurs preferentially at the C3 position. bhu.ac.inquora.com

Formation of a Cationic Intermediate: The attack generates a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. When the attack is at C3, the positive charge can be delocalized over the C2 atom and the nitrogen atom without disrupting the aromaticity of the fused benzene ring, making this intermediate particularly stable. bhu.ac.in

Deprotonation: A base removes the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-substituted indole product.

If the C3 position is already substituted, electrophilic attack may occur at the C2 position, or less commonly, on the benzene ring at the C6 position. bhu.ac.in The 5-(diphenylmethyl) group does not alter the intrinsic preference for C3 substitution.

Common Electrophilic Substitution Reactions of Indole

| Reaction | Electrophile | Typical Reagent(s) | Product Type |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃/CH₃COOH | 3-Nitroindole |

| Halogenation | Br⁺, Cl⁺ | NBS, NCS, SO₂Cl₂ | 3-Haloindole |

| Sulfonation | SO₃ | Pyridine-SO₃ | Indole-3-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | (RCO)₂O, Lewis Acid | 3-Acylindole |

The indole ring itself is electron-rich and generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. However, nucleophilic reactions can occur through several mechanisms:

N-Deprotonation: The N-H proton of indole is weakly acidic (pKa ≈ 17). Treatment with a strong base (e.g., NaH, n-BuLi) generates the indolyl anion. This anion is a powerful nucleophile and readily reacts with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions. researchgate.net

Vicarious Nucleophilic Substitution (VNS): In indoles bearing a strong electron-withdrawing group, such as a nitro group, direct nucleophilic substitution of a hydrogen atom becomes possible. sci-hub.se For example, 5-nitroindole (B16589) can undergo VNS at the C4 or C6 positions. sci-hub.se This pathway is not directly applicable to 5-(diphenylmethyl)-1H-indole unless it is further functionalized.

Reactions of Indolium Intermediates: Protonation or alkylation of the indole at the C3 position can generate an indoleninium ion. This intermediate is electrophilic at the C2 position and can be attacked by nucleophiles, leading to 2,3-disubstituted indolines.

Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis provides a powerful toolkit for the synthesis and functionalization of indoles. scilit.com Palladium-catalyzed cross-coupling reactions are particularly prevalent. nih.govmdpi.com These reactions can be used to form the 5-(diphenylmethyl) substituent itself (e.g., by coupling 5-bromoindole (B119039) with a suitable organometallic reagent) or to further modify the 5-(diphenylmethyl)-1H-indole molecule.

A typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, operates through a Pd(0)/Pd(II) catalytic cycle. mdpi.com

The key steps in the catalytic cycle are:

Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide (e.g., 5-bromo-1H-indole), inserting into the carbon-halogen bond to form a palladium(II) species.

Transmetalation: The organopalladium(II) complex reacts with an organoboron reagent (in the Suzuki case) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the final product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Heck coupling, another important Pd-catalyzed reaction, involves a different mechanism where the organopalladium(II) species undergoes migratory insertion with an alkene, followed by β-hydride elimination. mdpi.com

Examples of Transition Metal-Catalyzed Reactions for Indole Functionalization

| Reaction Name | Metal Catalyst | Reactants | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd | Aryl/Vinyl Halide + Organoboron Reagent | C-C |

| Heck Coupling | Pd | Aryl/Vinyl Halide + Alkene | C-C |

| Sonogashira Coupling | Pd, Cu | Aryl/Vinyl Halide + Terminal Alkyne | C-C |

| Buchwald-Hartwig Amination | Pd | Aryl Halide + Amine | C-N |

Investigations into Reaction Intermediates and Transition States

The elucidation of reaction mechanisms hinges on the characterization of transient species, such as intermediates and transition states. For 5-(Diphenylmethyl)-1H-indole, these investigations would theoretically focus on two main types of reactions: those involving the indole ring and those occurring at the benzylic carbon of the diphenylmethyl group.

Intermediates in Indole Ring Reactions

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The preferred site of attack is the C3 position of the pyrrole ring. bhu.ac.in This regioselectivity is explained by the stability of the resulting cationic intermediate, known as an arenium ion or sigma (σ)-complex.

Attack of an electrophile (E+) at the C3 position leads to an arenium ion where the positive charge is delocalized over the C2 atom and the nitrogen atom, crucially without disrupting the aromatic sextet of the fused benzene ring. bhu.ac.inic.ac.uk This preserves significant aromatic stabilization. In contrast, attack at the C2 position would force the disruption of the benzene ring's aromaticity to achieve similar charge delocalization onto the nitrogen, resulting in a significantly less stable intermediate. rsc.org

Computational studies on indole and its derivatives consistently show that the formation of the C3-substituted arenium ion is energetically more favorable than intermediates formed from attack at any other position. ic.ac.uk

Interactive Table 1: Illustrative Calculated Relative Free Energies (ΔG) of Arenium Ion Intermediates for Electrophilic Substitution on a Generic Indole Core. This table provides representative data based on theoretical calculations for similar indole systems, illustrating the energetic preference for C3 substitution.

| Position of Electrophilic Attack | Relative Free Energy (kcal/mol) | Stability of Intermediate | Key Resonance Contributor |

| C3 | 0.0 (Reference) | Most Stable | Charge on Nitrogen, Benzene Aromaticity Retained |

| C2 | +10.0 | Less Stable | Benzene Aromaticity Disrupted for N-stabilization |

| C6 (Benzene ring) | +15.5 | Least Stable | Pyrrole Ring's Electron-Donating Effect is Weaker |

Intermediates at the Diphenylmethyl Group

The diphenylmethyl group is known for its ability to stabilize a positive charge at the benzylic carbon. Reactions involving the departure of a leaving group from this position (e.g., SN1 reaction) or hydride abstraction would proceed through a highly stable diphenylmethyl carbocation. chemistrysteps.com

This carbocation is a classic example of a resonance-stabilized intermediate. The vacant p-orbital on the benzylic carbon effectively overlaps with the π-systems of both phenyl rings, delocalizing the positive charge across 7 carbon atoms (the benzylic carbon and the ortho and para positions of both rings). chemistrysteps.com This extensive delocalization significantly lowers the energy of the cation, making its formation a facile process. The generation of such stabilized carbocations is a key feature in many organic reactions, including Friedel-Crafts alkylations and certain oxidation processes. cas.cnnsf.gov

Transition State Analysis

According to the Hammond postulate, the structure of the transition state for a given reaction step will closely resemble the species (reactant, intermediate, or product) to which it is closest in energy.

For Indole Electrophilic Substitution: The formation of the arenium ion is the rate-determining step. The transition state leading to this intermediate is expected to be late, meaning its structure and energy closely resemble the high-energy arenium ion itself. researchgate.net Computational models of Friedel-Crafts alkylations on indoles have characterized these transition states, showing a partially formed bond between the C3 of the indole and the electrophile, with significant positive charge developing on the indole ring system. acs.org

For Diphenylmethyl Carbocation Formation: In an SN1 reaction, the transition state for the heterolysis of the carbon-leaving group bond would involve significant bond elongation and the development of a partial positive charge (δ+) on the benzylic carbon. chemistrysteps.com Similarly, for a hydride abstraction reaction, the transition state would feature a partially broken C-H bond and a partially formed H-acceptor bond, with the positive charge building on the carbon framework. nih.govresearchgate.net The energy of this transition state is substantially lowered by the concurrent delocalization of the developing positive charge into the phenyl rings. rsc.org

Interactive Table 2: Representative Computational Data for a Transition State in a Benzylic Reaction (Illustrative Example). This table presents hypothetical, yet realistic, parameters for a transition state involving the formation of a diphenylmethyl-type carbocation, based on data from analogous systems.

| Parameter | Description | Illustrative Value | Implication |

| C-LG Bond Length | Length of the breaking Carbon-Leaving Group bond | 2.45 Å | Significantly elongated from a typical single bond (~1.8 Å for C-Br) |

| C-C (Aromatic) Bond Lengths | Bonds within the phenyl rings | ~1.40 Å | Little change, indicating retention of aromatic character |

| Mulliken Charge on Benzylic C | Partial charge on the central carbon | +0.65 | Significant development of positive charge |

| Calculated Activation Energy (ΔG‡) | Free energy barrier for the reaction step | 18.5 kcal/mol | Relatively low barrier due to electronic stabilization |

Chemical Reactivity and Advanced Functionalization of the 5 Diphenylmethyl 1h Indole Scaffold

Regioselective Functionalization of the Indole (B1671886) Nucleus

The functionalization of the indole ring can be directed to specific positions, a concept known as regioselectivity. beilstein-journals.org The electron-rich pyrrole (B145914) ring typically favors electrophilic substitution at the C3 position, or at C2 if C3 is already substituted. chim.it However, various strategies have been developed to achieve selective functionalization at other positions, including the nitrogen atom and the carbocyclic ring. beilstein-journals.orgchim.it

N-Alkylation and N-Acylation Reactions

Functionalization at the nitrogen atom of the indole ring is a key strategy for modifying its properties and creating new derivatives. escholarship.org

N-Alkylation: The nitrogen of the indole can be alkylated using various methods. nih.govresearchgate.net One approach involves the use of alkyl halides in the presence of a base. researchgate.net More advanced methods, such as the intermolecular enantioselective aza-Wacker reaction, utilize alkenols as coupling partners to introduce a stereocenter adjacent to the nitrogen. escholarship.org Another enantioselective method employs a cooperative catalysis system involving rhodium and a chiral phosphoric acid for the N-H bond insertion reaction with diazoacetates. nih.gov This approach is notable for its tolerance of both α-aryl and α-alkyl diazoacetates. nih.gov

N-Acylation: The introduction of an acyl group onto the indole nitrogen can be achieved through various acylation methods. d-nb.info Thioesters have been demonstrated as effective acyl sources in the presence of a base like cesium carbonate (Cs2CO3), offering a chemoselective route to N-acylated indoles. d-nb.info This method is compatible with a range of functional groups on the indole ring and various thioesters. d-nb.info Another approach utilizes diaryl carbonates as the acylation reagent with sodium carbonate as the catalyst. researchgate.net

| Reaction Type | Reagents and Conditions | Key Features | Reference |

| Enantioselective N-Alkylation | Alkenols, Pd catalyst, oxidant (e.g., BQ) | Intermolecular aza-Wacker type reaction, creates a stereocenter. | escholarship.org |

| Enantioselective N-Alkylation | Diazoacetates, Rhodium/chiral phosphoric acid catalyst | Cooperative catalysis, tolerates various diazoacetates. | nih.gov |

| N-Acylation | Thioesters, Cs2CO3 | Chemoselective, compatible with various functional groups. | d-nb.info |

| N-Acylation | Diaryl carbonates, Na2CO3 | Efficient and simple method. | researchgate.net |

C2 and C3 Functionalization Strategies

The C2 and C3 positions of the indole ring are the most common sites for functionalization due to the high nucleophilicity of the pyrrole moiety. escholarship.org

C3-Functionalization: The C3 position is the most reactive site for electrophilic substitution. chim.it For instance, 5-(diphenylmethyl)-1H-indole can undergo C3-benzylation with benzylic alcohols in the presence of molecular iodine as a catalyst. acs.org Another method for C3-alkylation involves the use of α-heteroaryl-substituted methyl alcohols mediated by cesium carbonate and Oxone®. rsc.org This reaction is believed to proceed through a hydrogen autotransfer-type mechanism. rsc.org Aminomethylation at the C3 position can be achieved by reacting indoles with 1,3,5-triazinanes in the absence of a Lewis acid. nih.gov

C2-Functionalization: Functionalization at the C2 position often requires the C3 position to be blocked or employs a directing group strategy. chim.it Directing groups on the indole nitrogen, such as a pivaloyl group, can facilitate iridium-catalyzed C2-selective methylation. diva-portal.org Similarly, a pyridyl-based directing group on the nitrogen can steer palladium-catalyzed alkenylation to the C2 position. beilstein-journals.org In cases where the C3 position is substituted, functionalization naturally occurs at C2. chim.it For instance, the functionalization of indole-3-carboxylic acid with aryl iodides using a palladium catalyst system leads to decarboxylation followed by C2-arylation. nih.gov

| Position | Reaction Type | Reagents and Conditions | Key Features | Reference |

| C3 | Benzylation | Benzylic alcohols, I2 | Greener approach. | acs.org |

| C3 | Alkylation | α-heteroaryl-substituted methyl alcohols, Cs2CO3/Oxone® | Transition metal-free. | rsc.org |

| C3 | Aminomethylation | 1,3,5-Triazinanes (no Lewis acid) | Selective synthesis. | nih.gov |

| C2 | Methylation | Methyltrifluoroborate, [IrCp*Cl2]2, AgNTf2, AgOAc | Pivaloyl directing group. | diva-portal.org |

| C2 | Alkenylation | Alkenes, PdCl2(MeCN)2, Cu(OAc)2 | Pyridyl directing group. | beilstein-journals.org |

| C2 | Arylation | Aryl iodides, Pd(II) catalyst | Decarboxylation of indole-3-carboxylic acid. | nih.gov |

Peripheral Substituent Modification at C5 (Diphenylmethyl)

The diphenylmethyl group at the C5 position itself can be a site for further chemical modification. While direct functionalization of the diphenylmethyl group in the context of the 5-(diphenylmethyl)-1H-indole scaffold is not extensively documented, related chemistries on similar structures provide insights. For instance, in other heterocyclic systems, substituents at the C5 position have been shown to influence biological activity, highlighting the importance of this position for structural diversification. nih.gov The introduction of charged or polar groups at the C5 position in some pyrimidine (B1678525) derivatives led to a decrease in activity, suggesting that lipophilic groups are preferred at this position for certain biological targets. nih.gov

Functional Group Interconversions on the Diphenylmethyl Moiety

Common functional group interconversions include:

Oxidation and Reduction: Alcohols can be oxidized to aldehydes and then to carboxylic acids, while carbonyl compounds can be reduced back to alcohols. solubilityofthings.com

Nucleophilic Substitution: Halides and sulfonate esters are good leaving groups and can be displaced by various nucleophiles. vanderbilt.edu

Conversion of Alcohols to Halides: Alcohols can be converted to chlorides, bromides, or iodides using various reagents. vanderbilt.edu

Formation of Amines: Amines can be synthesized through the reduction of nitriles, azides, or oximes. vanderbilt.edu

These transformations could potentially be applied to derivatives of the diphenylmethyl group if it were to contain other functional groups.

Multicomponent Reactions Incorporating 5-(Diphenylmethyl)-1H-indole

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating most of the atoms from the starting materials. erciyes.edu.trnih.gov These reactions are valued for their atom economy, time and energy savings, and their ability to generate molecular diversity. erciyes.edu.trmdpi.com

Indoles are common substrates in MCRs. erciyes.edu.tr For example, a one-pot, three-component reaction involving an indole, an aldehyde, and a heteroaryl amine can produce gramine (B1672134) derivatives in good yields. erciyes.edu.tr Another example is the Mannich reaction, a classic three-component reaction that combines a nucleophile, an aldehyde, and an amine to form alkylamines. nih.gov Novel Mannich-type MCRs have been developed where indoles react with formaldehyde (B43269) and alkylamine hydrochlorides to create piperidine-fused indoles. nih.gov

While specific MCRs incorporating 5-(diphenylmethyl)-1H-indole are not explicitly detailed in the provided context, its structural similarity to other indoles suggests its potential participation in such reactions. The diphenylmethyl substituent could influence the reactivity and steric hindrance, potentially leading to novel and complex molecular architectures.

Oxidative and Reductive Transformations

Oxidative and reductive reactions are fundamental transformations in organic chemistry that can be applied to the 5-(diphenylmethyl)-1H-indole scaffold.

Oxidative Transformations: Oxidation reactions can target different parts of the indole molecule. The indole nucleus itself can be oxidized. For example, the Dakin oxidation can occur on methoxy-activated indoles. chim.it Electrooxidative transformations of hydrazones derived from aldehydes or ketones offer a modern approach to constructing various nitrogen-containing heterocycles. beilstein-journals.orgnih.gov These reactions proceed under mild, oxidant-free conditions. nih.gov

Reductive Transformations: Reduction reactions can also be applied to the indole scaffold. For instance, spiroazetidinones attached to an indole ring can undergo reductive cleavage with lithium aluminum hydride, leading to the formation of 3-benzhydryl-1-methylindole. researchgate.net The Wolff-Kishner reduction is a classic method for reducing carbonyl groups that could be present on derivatives of the indole scaffold. beilstein-journals.org

Cycloaddition Reactions and Annulation Strategies

Cycloaddition and annulation reactions are powerful, atom-economical methods for constructing complex polycyclic and heterocyclic frameworks from relatively simple precursors. bohrium.com The indole nucleus is a versatile building block in such transformations, capable of participating in a wide array of reaction types, including [4+2], [3+2], and [5+2] cycloadditions, to yield diverse molecular architectures like tetrahydrocarbazoles and cyclohepta[b]indoles. bohrium.comresearchgate.net

Annulation strategies, particularly those involving transition-metal catalysis (e.g., Rh, Pd, Ru), provide efficient pathways to fused-indole systems by forming a new ring on the indole core. thieme-connect.comrsc.orgresearchgate.net These methods often proceed via C-H activation and can be used to construct intricate, drug-like molecules. thieme-connect.comnih.gov

While specific studies on the cycloaddition and annulation reactions of 5-(diphenylmethyl)-1H-indole are not extensively documented, the reactivity can be inferred from established principles of indole chemistry. The indole ring typically undergoes electrophilic substitution at the C3 position due to the high electron density of the pyrrole ring. sci-hub.se In cycloaddition reactions, the C2-C3 double bond is a common reactive site.

Table 1: Common Cycloaddition Reactions Involving the Indole Scaffold

| Reaction Type | Reactants | Product Type | Catalyst/Conditions | Ref |

| [4+2] Cycloaddition | Indole, Dienophile | Tetrahydrocarbazole | Chiral secondary amines, Lewis acids | bohrium.com |

| [3+2] Cycloaddition | Indole, Oxyallyl Cation | Pyrrolo[2,3-b]indole | Lewis acids | bohrium.comresearchgate.net |

| [5+2] Cycloaddition | 1H-Indole, Aryne | Dibenzo[b,e]azepine | Base, heat | researchgate.net |

| [4+3] Cycloaddition | Indole, Diene, Aldehyde | Cyclohepta[b]indole | Ga(III) or Ag(I) salts | bohrium.com |

| Cascade Annulation | Indole, Alkyne | Fused Polycycle | Rh(III) catalyst | nih.gov |

For 5-(diphenylmethyl)-1H-indole, it is plausible that [3+2] cycloadditions involving the C2-C3 bond would proceed efficiently, as the C5-substituent is remote from the primary reaction site. Conversely, annulation strategies that target the C4-C5 or C5-C6 bonds would be significantly impacted by the steric hindrance of the diphenylmethyl group, potentially leading to lower yields or alternative reaction pathways.

Derivatization to Form Hybrid Molecular Architectures (e.g., oxadiazoles)

The synthesis of hybrid molecules that incorporate the indole scaffold with other heterocyclic systems, such as 1,3,4-oxadiazoles, is a prominent strategy in medicinal chemistry to develop novel therapeutic agents. sci-hub.senih.gov Indole-oxadiazole hybrids have been investigated for a range of biological activities. These hybrids are typically synthesized by constructing the oxadiazole ring from a functional group appended to the indole core, most commonly at the C3 or N1 positions.

A common synthetic pathway to 1,3,4-oxadiazoles involves the cyclization of key intermediates like N-acylhydrazones or diacylhydrazines. For indole-containing targets, a frequent approach starts with the preparation of an indole-3-alkanehydrazide from the corresponding indole-3-alkanoic acid. This hydrazide is then reacted with an appropriate aldehyde to form an N'-benzylidenehydrazide, which can undergo oxidative cyclization using reagents like di(acetoxy)iodobenzene to yield the desired 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazole.

While no specific literature details the synthesis of oxadiazole hybrids directly from 5-(diphenylmethyl)-1H-indole, a rational synthetic approach can be proposed based on established methodologies. The C3 position remains the most nucleophilic and is the logical point for initial functionalization.

A plausible synthetic route could involve:

Acylation: Friedel-Crafts acylation of 5-(diphenylmethyl)-1H-indole at the C3 position with an appropriate acylating agent (e.g., chloroacetyl chloride) to introduce a carbonyl group.

Hydrazide Formation: Conversion of the resulting ketone into a hydrazide derivative.

Cyclization: Reaction with a suitable one-carbon synthon (like carbon disulfide or a carboxylic acid derivative) followed by cyclization to form the 1,3,4-oxadiazole (B1194373) ring.

The bulky 5-(diphenylmethyl) group is not expected to sterically impede reactions at the C3 position. Therefore, functionalization at this site should be feasible, allowing for the subsequent construction of the oxadiazole ring and the formation of a novel hybrid molecular architecture.

Table 2: General Synthetic Strategies for Indole-Oxadiazole Hybrids

| Starting Material | Key Intermediate(s) | Key Reaction Steps | Reagents | Ref |

| Indole-3-acetic acid | Indole-3-acetylhydrazide | Esterification, Hydrazinolysis, Oxidative Cyclization | SOCl₂, N₂H₄·H₂O, ArCHO, I₂/DMSO | - |

| Indole-3-carboxylic acid | N'-Benzylidene-(1H-indol-3-yl)alkanehydrazide | Amidation, Condensation, Oxidative Cyclization | Hydrazide, Aldehyde, Di(acetoxy)iodobenzene | - |

| Indole | 2-((1H-indol-3-yl)thio)-1,3,4-oxadiazole | C-3 Sulfenylation | 1,3,4-Oxadiazole-2-thiol, I₂/DMSO | - |

Advanced Spectroscopic Characterization and Solid State Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. emerypharma.com By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a detailed map of the atomic connectivity and spatial arrangement can be constructed.

Proton (¹H) NMR for Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 5-(Diphenylmethyl)-1H-indole provides crucial information about the chemical environment of the hydrogen atoms in the molecule. nih.gov In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum would exhibit distinct signals for the indole (B1671886) ring protons, the diphenylmethyl protons, and the N-H proton of the indole.

The indole N-H proton usually appears as a broad singlet in the downfield region, typically around δ 8.0 ppm, although its chemical shift can be influenced by solvent and concentration. The protons on the indole ring itself will show characteristic splitting patterns. For instance, the H4 and H6 protons would likely appear as doublets, while the H7 proton would be a triplet, due to coupling with their respective neighbors. The H2 and H3 protons on the pyrrole (B145914) part of the indole ring would also have distinct chemical shifts and multiplicities.

The methine proton of the diphenylmethyl group is a key singlet, expected around δ 5.5-5.7 ppm. The aromatic protons of the two phenyl rings will typically appear as a complex multiplet in the region of δ 7.1-7.4 ppm, due to overlapping signals.

Table 1: Representative ¹H NMR Data for Indole Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | ~8.1 | br s | - |

| Aromatic (Indole & Phenyl) | ~7.0-7.6 | m | - |

| Methine CH | ~5.6 | s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used. The data presented is a generalized representation based on known indole derivatives. rsc.orgrsc.org

Carbon-13 (¹³C) NMR for Carbon Skeletal Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 5-(Diphenylmethyl)-1H-indole will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbons of the indole ring will appear in the aromatic region of the spectrum, typically between δ 110 and 140 ppm. The quaternary carbons of the benzene (B151609) ring and the indole ring will generally have lower intensities compared to the protonated carbons. The carbon of the methine group (CH) in the diphenylmethyl substituent is expected to appear in the aliphatic region, around δ 48-50 ppm. The carbons of the two phenyl rings will also resonate in the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(Diphenylmethyl)-1H-indole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Indole C2 | ~124 |

| Indole C3 | ~102 |

| Indole C3a | ~128 |

| Indole C4 | ~120 |

| Indole C5 | ~130 |

| Indole C6 | ~122 |

| Indole C7 | ~111 |

| Indole C7a | ~136 |

| Methine CH | ~49 |

| Phenyl C (ipso) | ~142 |

| Phenyl C (ortho, meta, para) | ~126-129 |

Note: These are predicted values and can vary. Experimental data is required for definitive assignment. rsc.orgchemicalbook.com

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments is employed. emerypharma.comwordpress.com

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. emerypharma.com It would show correlations between adjacent protons on the indole ring and within the phenyl rings, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. researchgate.net It allows for the direct assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is crucial for identifying the connectivity between different fragments of the molecule, for example, confirming the attachment of the diphenylmethyl group to the C5 position of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. This can provide information about the conformation and stereochemistry of the molecule.

Through the combined analysis of these 2D NMR spectra, a complete and unambiguous structural elucidation of 5-(Diphenylmethyl)-1H-indole can be achieved. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. nih.gov For 5-(Diphenylmethyl)-1H-indole, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can then be used to confirm its elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) are common ionization methods. scirp.org Under EI conditions, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and key fragment ions would provide structural information. A prominent fragmentation pathway for indole derivatives often involves the loss of small, stable molecules or radicals. scirp.orgnist.gov For 5-(Diphenylmethyl)-1H-indole, a significant fragment would likely be the diphenylmethyl cation ([C₁₃H₁₁]⁺) at m/z 167, resulting from the cleavage of the bond between the indole ring and the diphenylmethyl group. Other fragments corresponding to the indole moiety would also be expected. raco.catresearchgate.net

Table 3: Expected Mass Spectrometry Fragments for 5-(Diphenylmethyl)-1H-indole

| m/z | Proposed Fragment |

| 297 | [M]⁺ (Molecular Ion) |

| 167 | [C₁₃H₁₁]⁺ (Diphenylmethyl cation) |

| 130 | [C₈H₆N]⁺ (Indole fragment after loss of H) |

| 117 | [C₈H₇N]⁺ (Indole) |

Note: The relative intensities of these fragments can provide further structural clues.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. libretexts.orgrsc.org

The IR spectrum of 5-(Diphenylmethyl)-1H-indole would show a characteristic N-H stretching vibration for the indole ring, typically appearing as a sharp to medium band around 3400-3300 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations of the indole and phenyl rings would be observed just above 3000 cm⁻¹. The C-H stretching of the aliphatic methine group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to several bands in the 1600-1450 cm⁻¹ region. masterorganicchemistry.com

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. usda.govnih.gov The symmetric stretching of the aromatic rings would be expected to produce strong Raman signals. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Table 4: Key Vibrational Frequencies for 5-(Diphenylmethyl)-1H-indole

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch (Indole) | 3400-3300 | IR |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | <3000 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems. sci-hub.se The indole ring system has a characteristic UV absorption profile. nist.gov Typically, indoles exhibit two main absorption bands, one around 270-290 nm (the ¹Lₐ band) and another, often with fine structure, around 210-220 nm (the ¹Bₐ band). researchdata.edu.auresearchgate.net

The presence of the diphenylmethyl substituent at the 5-position is expected to cause a slight red shift (bathochromic shift) in these absorption bands compared to unsubstituted indole, due to the extension of the conjugated system and the electron-donating effect of the alkyl group. The intensity of the absorption bands can also be affected. Analysis of the UV-Vis spectrum provides valuable information about the electronic structure and the extent of conjugation in 5-(Diphenylmethyl)-1H-indole.

X-ray Crystallography for Three-Dimensional Molecular Structure and Intermolecular Interactions

For a molecule like 5-(Diphenylmethyl)-1H-indole, X-ray analysis would reveal the spatial orientation of the diphenylmethyl group relative to the indole plane. The crystal structure of related indole derivatives often reveals specific packing motifs governed by a variety of non-covalent interactions. nih.govnih.gov In the case of 5-(Diphenylmethyl)-1H-indole, several key intermolecular interactions would be anticipated to stabilize the crystal lattice:

N-H···π Interactions: A prominent interaction expected in the crystal packing involves the indole N-H group acting as a hydrogen bond donor to the π-system of an aromatic ring (either the phenyl rings of a neighboring molecule or the indole ring itself). This type of interaction is a significant stabilizing force in the crystal structures of many indole analogues. nih.gov

π···π Stacking: The planar indole ring system and the two phenyl rings provide ample opportunity for π···π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, would play a crucial role in the molecular packing.

Van der Waals Forces: Dispersive forces would be significant, particularly due to the large, nonpolar surface area of the diphenylmethyl substituent.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. mdpi.com |

| Space Group | The space group provides a complete description of the symmetry elements within the crystal. mdpi.com |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). mdpi.com |

| Z Value | The number of molecules per unit cell. mdpi.com |

| Key Bond Lengths (Å) | Precise distances between bonded atoms, such as C-N, C-C, and N-H. |

| Key Bond Angles (°) | Angles formed by three connected atoms, defining the molecular geometry. |

| Torsion Angles (°) | Angles describing the rotation around a bond, crucial for defining the conformation of the diphenylmethyl group relative to the indole ring. |

| Hydrogen Bond Geometries | Distances and angles for key intermolecular interactions like N-H···π. |

This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. Specific values are dependent on successful crystallization and analysis.

Integration of Spectroscopic Data with Computational Predictions

While X-ray crystallography provides an unparalleled view of the solid-state structure, the integration of various spectroscopic techniques with computational chemistry, particularly Density Functional Theory (DFT), offers a comprehensive understanding of the molecule's structure and properties in different environments (e.g., in solution). ivanmr.com This integrated approach is powerful for confirming experimental assignments and for predicting spectroscopic features. nih.govmdpi.com

The process typically begins with the acquisition of high-resolution NMR spectra (¹H and ¹³C), IR, and UV-Vis spectra. Concurrently, a computational model of the 5-(Diphenylmethyl)-1H-indole molecule is generated. The geometry of this model is optimized using DFT methods, such as B3LYP or ωB97X-D, with an appropriate basis set (e.g., 6-311++G(2d,p)) to find the lowest energy conformation. mdpi.comnih.gov

Once the optimized geometry is obtained, theoretical spectroscopic data can be calculated:

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These calculated shifts are then correlated with the experimental spectra. A strong linear correlation between the experimental and computed values provides high confidence in the structural assignment of the NMR signals. This is particularly useful for unambiguously assigning the signals of the complex aromatic regions of the molecule.

Vibrational Frequencies: Theoretical IR spectra can be calculated by performing a frequency analysis on the optimized structure. The computed vibrational frequencies and their intensities can be compared with the experimental IR spectrum to assign specific absorption bands to molecular motions, such as the N-H stretch, C-H stretches, and aromatic ring vibrations. mdpi.comnih.gov

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for the absorption bands observed in the UV-Vis spectrum.

This integrated approach is iterative. Discrepancies between experimental and computed data can prompt re-evaluation of the proposed structure or consideration of environmental effects, such as solvent interactions, which can be modeled using continuum models like the Polarizable Continuum Model (PCM). nih.govmdpi.com The synergy between empirical data and theoretical calculations provides a robust and detailed electronic and structural profile of 5-(Diphenylmethyl)-1H-indole.

| Technique | Experimental Data | Computational Method | Predicted Data | Purpose of Integration |

| NMR Spectroscopy | ¹H and ¹³C chemical shifts (δ, ppm) rsc.org | DFT (GIAO) nih.govmdpi.com | Calculated ¹H and ¹³C chemical shifts | Confirm signal assignments; validate molecular conformation in solution. |

| Infrared Spectroscopy | Vibrational frequencies (cm⁻¹) | DFT Frequency Analysis mdpi.com | Calculated vibrational frequencies and intensities | Assign absorption bands to specific molecular vibrations; confirm functional groups. |

| UV-Vis Spectroscopy | Absorption maxima (λmax, nm) | Time-Dependent DFT (TD-DFT) | Electronic transition energies and oscillator strengths | Elucidate the nature of electronic transitions. |

This table illustrates the synergistic relationship between experimental spectroscopic methods and computational predictions for structural elucidation.

Computational and Theoretical Investigations of 5 Diphenylmethyl 1h Indole

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. figshare.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of 5-(Diphenylmethyl)-1H-indole. DFT methods, such as those using the B3LYP functional, are often chosen for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. nih.gov Ab initio methods, while more computationally demanding, can offer higher accuracy for specific properties. figshare.com

The electronic structure of 5-(Diphenylmethyl)-1H-indole is central to its chemical behavior. Key to this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meyoutube.com The HOMO represents the region from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the most likely region to accept an electron, indicating electrophilic character. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

For 5-(Diphenylmethyl)-1H-indole, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, which is characteristic of indole derivatives. The LUMO is likely distributed across the π-systems of both the indole and the phenyl rings. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov

Table 1: Conceptual Frontier Molecular Orbital Analysis for 5-(Diphenylmethyl)-1H-indole

| Parameter | Description | Predicted Characteristics for 5-(Diphenylmethyl)-1H-indole |

| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to electron-donating ability. | A relatively high energy value, indicating its capacity to act as an electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to electron-accepting ability. | A relatively low energy value, suggesting it can accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO – EHOMO). | A moderate gap, indicating a balance of stability and reactivity. |

| HOMO Distribution | Spatial location of the HOMO. | Primarily localized on the indole moiety, especially the pyrrole (B145914) ring. |

| LUMO Distribution | Spatial location of the LUMO. | Delocalized across the entire π-conjugated system, including the indole and phenyl rings. |

To further refine the prediction of chemical reactivity, various descriptors derived from quantum chemical calculations are employed.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. researchgate.netresearchgate.net The MEP map visually identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. For 5-(Diphenylmethyl)-1H-indole, the most negative potential is expected around the nitrogen atom of the indole ring, while the region around the N-H proton would exhibit a strong positive potential, indicating its potential as a hydrogen bond donor.

Fukui Functions: Derived from conceptual DFT, Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. researchgate.netnih.gov They describe the change in electron density at a particular point when an electron is added to or removed from the molecule. faccts.de The function f+(r) indicates the propensity of a site for nucleophilic attack (electron acceptance), while f-(r) indicates its favorability for electrophilic attack (electron donation). nih.gov This analysis can pinpoint specific atoms within the indole or phenyl rings that are most likely to participate in chemical reactions.

Table 2: Conceptual Reactivity Descriptors for 5-(Diphenylmethyl)-1H-indole

| Descriptor | Definition | Predicted Reactive Sites |

| MEP (Negative) | Regions of negative electrostatic potential. | Indole ring system, particularly near the nitrogen atom and the π-cloud of the aromatic rings. Susceptible to electrophilic attack. |

| MEP (Positive) | Regions of positive electrostatic potential. | Primarily around the hydrogen atom attached to the indole nitrogen (N-H). Favorable for nucleophilic attack and hydrogen bonding. |

| Fukui Function (f-) | Site susceptibility to electrophilic attack. | High values expected on the C2 and C3 positions of the indole pyrrole ring. |

| Fukui Function (f+) | Site susceptibility to nucleophilic attack. | High values may be found on various carbon atoms within the phenyl and indole rings, depending on the overall electron distribution. |

Computational methods can accurately predict the acidity and basicity of molecules by calculating the Gibbs free energy change associated with protonation and deprotonation. The pKa value, which quantifies acidity, can be determined using thermodynamic cycles in conjunction with implicit solvation models. figshare.com For 5-(Diphenylmethyl)-1H-indole, the primary site of deprotonation is the indole nitrogen, forming an indolyl anion. The pKa of this N-H bond is a key parameter for its behavior in biological systems. Conversely, the most likely site for protonation is the C3 position of the indole ring, a characteristic feature of indole chemistry.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. livecomsjournal.orgmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com

For 5-(Diphenylmethyl)-1H-indole, MD simulations are particularly useful for exploring its conformational landscape in a solvent. These simulations can reveal the full range of accessible conformations of the flexible diphenylmethyl group and the timescales of transitions between them. Furthermore, by including explicit solvent molecules (like water) in the simulation box, MD can provide a detailed, atomistic picture of solvation. nih.govnih.gov This includes the structure of the solvent shell around the solute and the dynamics of hydrogen bonding between the indole N-H group and surrounding water molecules. Understanding solvation is critical, as solvent interactions can significantly influence a molecule's conformation and electronic properties. researchgate.netrsc.org

Molecular Docking and Binding Site Analysis (for probe applications)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govjocpr.com This method is instrumental in drug discovery and in understanding how a molecular probe might interact with its biological target. nih.govbiointerfaceresearch.com

In a typical docking study involving 5-(Diphenylmethyl)-1H-indole, the molecule would be placed into the binding site of a target protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on estimated binding affinity. mdpi.com The results can identify the most likely binding mode and the key intermolecular interactions that stabilize the complex. For this molecule, important interactions would likely include:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor to an acceptor residue (e.g., Asp, Glu, or a backbone carbonyl) in the protein's binding site.

π-π Stacking: The aromatic indole and phenyl rings can engage in stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrophobic Interactions: The large, nonpolar surface area of the diphenylmethyl group can form favorable hydrophobic interactions within a nonpolar pocket of the binding site. nih.gov

Analysis of the top-ranked docking poses provides a structural hypothesis for the molecule's mechanism of action, guiding further experimental studies such as site-directed mutagenesis to validate the predicted binding mode. nih.gov

Table 3: Conceptual Molecular Docking Results for 5-(Diphenylmethyl)-1H-indole with a Hypothetical Receptor

| Parameter | Description | Predicted Outcome |

| Binding Affinity (Score) | A calculated score representing the predicted strength of the ligand-receptor interaction (e.g., in kcal/mol). | A favorable (negative) score, suggesting stable binding. |

| Binding Pose | The predicted 3D orientation of the ligand within the binding site. | The indole core is positioned to form key interactions, with the diphenylmethyl group occupying a hydrophobic pocket. |

| Key Interactions | Specific non-covalent bonds stabilizing the complex. | Hydrogen bond from indole N-H to a protein acceptor; π-π stacking between a phenyl ring and a Tyr residue; van der Waals contacts in a hydrophobic cleft. |

| Interacting Residues | The specific amino acids in the binding site that make contact with the ligand. | Asp120, Tyr250, Phe310, Leu314. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are foundational in computational drug discovery, aiming to correlate the chemical structure of compounds with their biological activities. nih.govnih.gov For a molecule like 5-(Diphenylmethyl)-1H-indole, these models are instrumental in predicting the activity of novel derivatives and guiding synthetic efforts toward more potent and selective compounds. nih.gov SAR provides qualitative insights, identifying which structural modifications lead to changes in activity, while QSAR develops mathematical models to quantify this relationship. jocpr.com

A typical QSAR study on derivatives of 5-(Diphenylmethyl)-1H-indole would involve synthesizing a library of analogs and evaluating their biological activity against a specific target. Modifications could be made at several positions:

Substitution on the phenyl rings of the diphenylmethyl group.

Substitution at various positions of the indole scaffold (e.g., N1, C2, C3).

Alteration of the diphenylmethyl linker itself.

Molecular descriptors (e.g., electronic, steric, hydrophobic) for each analog would then be calculated and correlated with their measured biological activity (e.g., IC₅₀) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). eurjchem.combiointerfaceresearch.com The resulting QSAR model can then be used to predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

| Model Parameter | Value | Interpretation |

| N | 45 | Number of compounds in the training set. |

| R² | 0.88 | The model explains 88% of the variance in the biological activity. |

| Q² (LOO) | 0.75 | Good internal predictive ability, determined by leave-one-out cross-validation. |

| R²_pred | 0.81 | Good predictive ability on an external test set of compounds. |

| Descriptors | LogP, Dipole Moment, LUMO Energy | The model suggests that activity is correlated with lipophilicity, polarity, and electronic properties of the molecules. |

This table presents hypothetical but realistic statistical parameters for a QSAR model developed for a series of 5-(Diphenylmethyl)-1H-indole analogs, based on values reported in studies on other indole derivatives. nih.goveurjchem.combiointerfaceresearch.com

Computational modeling of 5-(Diphenylmethyl)-1H-indole and its derivatives can be pursued through two primary strategies: ligand-based and structure-based design. quora.commdpi.com The choice between them depends entirely on the availability of three-dimensional structural data for the biological target of interest. nih.gov

Ligand-Based Approaches: When the 3D structure of the target receptor is unknown, but a set of molecules (ligands) with known activities is available, ligand-based methods are employed. quora.com These approaches rely on the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. jocpr.com For 5-(Diphenylmethyl)-1H-indole, if a series of its analogs showed activity against a particular enzyme or receptor, these known active compounds could be used to build a model. Techniques include:

Pharmacophore Modeling: Identifying the common spatial arrangement of essential chemical features responsible for biological activity.

QSAR: As described above, correlating molecular descriptors of the ligands with their activities. nih.gov

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) that analyze the 3D steric and electrostatic fields of the ligands.

Structure-Based Approaches: If the high-resolution 3D structure of the biological target (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR spectroscopy, structure-based methods can be used. nih.gov This is a more direct approach to understanding and improving molecular interactions. Key techniques include:

Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand (e.g., 5-(Diphenylmethyl)-1H-indole) within the active site of the target protein. nih.gov It allows for the visualization of crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding.

Molecular Dynamics (MD) Simulations: After docking, MD simulations can be run to model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the active site. biointerfaceresearch.com

Pharmacophore modeling identifies the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. mdpi.com According to the IUPAC definition, a pharmacophore is an abstract description of molecular features and not a representation of actual atoms or functional groups. These features commonly include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers. mdpi.com

For 5-(Diphenylmethyl)-1H-indole, a ligand-based pharmacophore could be elucidated by aligning a set of its biologically active analogs and extracting their common chemical features. proceedings.science The resulting hypothesis would represent the key interaction points required for activity.

Hypothetical Pharmacophore Features for 5-(Diphenylmethyl)-1H-indole:

| Feature Type | Structural Origin | Role in Binding |

| Hydrogen Bond Donor (HBD) | Indole N-H group | Can form a hydrogen bond with a suitable acceptor residue (e.g., Asp, Glu, or a backbone carbonyl) in a receptor's active site. |